5-Methoxy-2-methylthiazole

Description

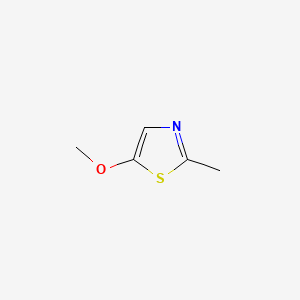

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-methoxy-2-methyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NOS/c1-4-6-3-5(7-2)8-4/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNHWRHAKUZHDQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(S1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5068077 | |

| Record name | Thiazole, 5-methoxy-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5068077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Amber liquid; meaty, vegetable-like, herbaceous odour | |

| Record name | 2-Methyl-5-methoxythiazole | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/989/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Insoluble in water; Soluble in organic solvents, Miscible at room temperature (in ethanol) | |

| Record name | 2-Methyl-5-methoxythiazole | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/989/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.146-1.154 | |

| Record name | 2-Methyl-5-methoxythiazole | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/989/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

38205-64-0 | |

| Record name | 2-Methyl-5-methoxythiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38205-64-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methoxy-2-methylthiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038205640 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiazole, 5-methoxy-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thiazole, 5-methoxy-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5068077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-METHOXY-2-METHYLTHIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/154Z60090O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5-Methoxy-2-methylthiazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037178 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Methoxy-2-methylthiazole

Abstract

This technical guide provides a comprehensive overview of the primary synthetic pathways for 5-Methoxy-2-methylthiazole, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The thiazole moiety is a core structural component in numerous pharmaceuticals, and understanding its synthesis is crucial for the development of novel therapeutic agents.[1][2] This document focuses on the well-established Hantzsch thiazole synthesis as the principal route, offering a detailed mechanistic explanation, step-by-step experimental protocols, and an analysis of the causality behind procedural choices. An alternative strategy involving the functionalization of a pre-existing thiazole ring is also discussed. This guide is intended for researchers, chemists, and professionals in the field of drug development seeking a deep, practical understanding of thiazole synthesis.

Introduction: The Significance of the Thiazole Scaffold

The thiazole ring, an aromatic five-membered heterocycle containing sulfur and nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1][3] Its unique electronic properties and ability to engage in various biological interactions have led to its incorporation into a wide array of approved drugs, including antibiotics, anti-inflammatory agents, and anti-cancer therapies.[1][2][4] The specific substitution pattern on the thiazole ring is critical for modulating pharmacological activity. This compound serves as a key building block, offering reactive sites for further molecular elaboration. The methoxy group at the 5-position and the methyl group at the 2-position provide specific steric and electronic features that are valuable in the design of targeted molecules.

Primary Synthetic Pathway: The Hantzsch Thiazole Synthesis

The most reliable and widely adopted method for the synthesis of substituted thiazoles is the Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887.[5] This reaction involves the cyclocondensation of an α-haloketone (or α-haloaldehyde) with a thioamide.[1][5][6] It is a high-yielding and robust reaction, making it a cornerstone of heterocyclic chemistry.[6][7]

Retrosynthetic Analysis

A retrosynthetic approach to this compound via the Hantzsch synthesis logically disconnects the thiazole ring into two key synthons: thioacetamide and an α-halo-β-methoxycarbonyl compound.

References

- 1. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 2. mdpi.com [mdpi.com]

- 3. Kinetics Reaction and Mechanism of Thiazole with Sodium MethOxide in CSTR Reactor [pubs.sciepub.com]

- 4. mdpi.com [mdpi.com]

- 5. synarchive.com [synarchive.com]

- 6. chemhelpasap.com [chemhelpasap.com]

- 7. researchgate.net [researchgate.net]

Physicochemical properties of 5-Methoxy-2-methylthiazole

An In-Depth Technical Guide to the Physicochemical Properties of 5-Methoxy-2-methylthiazole

Executive Summary: This guide provides a comprehensive technical overview of this compound (CAS No. 38205-64-0), a heterocyclic compound utilized primarily in the flavor and fragrance industry. Intended for researchers, chemists, and drug development professionals, this document synthesizes its core physicochemical properties, spectroscopic profile, and chemical reactivity. By detailing standardized experimental protocols for characterization, this guide serves as an authoritative resource for the practical application and understanding of this molecule.

Introduction to this compound

This compound is an organic compound featuring a thiazole ring substituted with a methyl group at the 2-position and a methoxy group at the 5-position.[1] The thiazole scaffold is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs and biologically active agents due to its unique electronic properties and ability to engage in hydrogen bonding.[2] While this particular derivative is best known for its organoleptic properties—imparting meaty, vegetable-like notes—its structural motifs are of significant interest to scientists exploring structure-activity relationships in more complex systems.[1][3] Understanding its fundamental physicochemical characteristics is crucial for quality control, synthetic strategy, and exploring new applications.

Below is the chemical structure of this compound.

Caption: Molecular structure of 5-Methoxy-2-methyl-1,3-thiazole.

Core Physicochemical Properties

The essential physicochemical data for this compound are summarized below. These properties are fundamental to its handling, formulation, and behavior in various chemical environments.

| Property | Value | Reference(s) |

| CAS Number | 38205-64-0 | [1] |

| Molecular Formula | C₅H₇NOS | [4] |

| Molecular Weight | 129.18 g/mol | [1] |

| Appearance | Amber liquid | [1][3] |

| Odor | Meaty, vegetable-like, herbaceous, sulfurous | [3] |

| Specific Gravity | 1.146 - 1.154 @ 25°C | [5] |

| Refractive Index | 1.515 - 1.520 @ 20°C | [5] |

| Boiling Point | 117 °C @ 34 mmHg | [6] |

| Flash Point | 63.89 °C (147.00 °F) | [5] |

| Solubility | Insoluble in water; Soluble in organic solvents; Miscible in ethanol | [1][3] |

| Predicted pKa (Basic) | 2.64 (Strongest Basic) | |

| Predicted logP | 1.18 - 1.7 | [1] |

Spectroscopic Profile & Characterization

While publicly available experimental spectra are limited, the structure of this compound allows for a confident prediction of its spectroscopic profile. This analysis is crucial for identity confirmation and quality control.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be simple and highly informative.

-

A singlet corresponding to the C2-methyl group (–CH₃) would likely appear in the δ 2.5-2.8 ppm range.

-

A singlet for the C5-methoxy group (–OCH₃) is predicted to be further downfield, around δ 3.8-4.0 ppm.

-

A singlet for the lone proton on the thiazole ring at the C4 position (–H) would be the most downfield aromatic proton, expected around δ 7.0-7.5 ppm.

-

-

¹³C NMR: The carbon spectrum provides a map of the carbon framework.

-

The C2-methyl carbon should appear upfield, around δ 15-20 ppm.

-

The C5-methoxy carbon is expected around δ 55-60 ppm.

-

The aromatic carbons of the thiazole ring would be observed downfield: C4 (~δ 120-130 ppm), C5 (~δ 150-160 ppm, attached to oxygen), and C2 (~δ 160-170 ppm, the imine carbon).

-

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups through their characteristic vibrational frequencies.

-

C-H Stretching: Aromatic C-H stretching from the thiazole ring is expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methoxy groups will appear just below 3000 cm⁻¹.

-

C=N Stretching: The imine bond of the thiazole ring should produce a characteristic stretch in the 1620-1550 cm⁻¹ region.[7]

-

C-O Stretching: A strong, prominent peak corresponding to the asymmetric C-O-C stretch of the methoxy ether group is expected in the 1275-1200 cm⁻¹ region. A symmetric stretch may appear around 1075-1020 cm⁻¹.[8]

-

Ring Vibrations: Characteristic thiazole ring stretching vibrations typically appear in the 1500-1300 cm⁻¹ fingerprint region.[9]

Mass Spectrometry (MS)

Under electron ionization (EI), this compound is expected to produce a distinct fragmentation pattern.

-

Molecular Ion (M⁺•): The molecular ion peak should be clearly visible at m/z = 129. The presence of a sulfur atom will also result in a characteristic M+2 isotope peak (at m/z = 131) with an abundance of approximately 4.4% relative to the M+ peak.[10]

-

Key Fragments: Fragmentation is likely initiated by the loss of stable radicals or neutral molecules.

-

Loss of a methyl radical (•CH₃): A significant peak at m/z = 114 ([M-15]⁺) from the cleavage of either the C2-methyl or the methoxy group is highly probable.

-

Loss of formaldehyde (CH₂O): A peak at m/z = 99 ([M-30]⁺) could occur via rearrangement and loss from the methoxy group.

-

Ring Cleavage: Further fragmentation would involve the characteristic cleavage of the thiazole ring, leading to smaller ions.[11]

-

Standardized Experimental Protocols

The trustworthiness of physicochemical data relies on validated and reproducible methodologies. The following section details the protocols for confirming the identity and properties of this compound.

General Spectroscopic Analysis Workflow

The logical workflow for confirming the structure of a synthesized or procured sample involves a multi-technique approach where each method provides complementary information.

Caption: Workflow for spectroscopic confirmation of this compound.

Protocol for Spectroscopic Analysis

-

Sample Preparation: Dissolve ~10-20 mg of the compound in 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard for NMR analysis. For IR, a thin film can be prepared on a salt plate (NaCl or KBr). For GC-MS, dissolve the sample in a volatile solvent like ethyl acetate to a concentration of ~1 mg/mL.[10]

-

¹H and ¹³C NMR Acquisition:

-

Use a spectrometer operating at a minimum of 300 MHz.

-

For ¹H NMR, acquire the spectrum with a 30° pulse angle and a 1-second relaxation delay over 16 scans.

-

For ¹³C NMR, use a 45° pulse angle, a 2-second relaxation delay, and acquire a sufficient number of scans (>1024) to achieve an adequate signal-to-noise ratio.

-

-

FTIR Acquisition:

-

Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Co-add 16-32 scans to improve data quality.

-

Perform a background scan prior to the sample scan and subtract it from the sample spectrum.[12]

-

-

GC-MS Acquisition:

-

Injector Temperature: 250°C.

-

Oven Program: Start at 80°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.[10]

-

Protocol for Solubility Determination

A high-throughput kinetic solubility assay is suitable for early-stage assessment.[13][14]

-

Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

-

Assay Preparation: In a 96-well plate, add the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to achieve a range of final concentrations (e.g., 1 to 200 µM). The final DMSO concentration should be kept low (≤1%) to minimize co-solvent effects.[14]

-

Equilibration: Seal the plate and shake at room temperature for 2 to 24 hours to allow the system to reach equilibrium.[13]

-

Analysis: After equilibration, filter the samples to remove any precipitate. Quantify the concentration of the dissolved compound in the filtrate using a calibrated analytical method such as HPLC-UV or LC-MS. The highest concentration at which no precipitate is observed is reported as the kinetic solubility.[15]

Protocol for pKa Determination

Potentiometric titration is a gold-standard method for determining pKa values.[16]

-

Sample Preparation: Prepare a solution of the compound (e.g., 0.01 M) in a suitable solvent mixture, such as 50% dioxane-water, to ensure solubility of both the neutral and protonated forms.[16]

-

Titration Setup: Use a calibrated pH meter with a combination glass electrode. Maintain a constant temperature (e.g., 25.0 ± 0.1°C) and ionic strength (e.g., with 0.1 M KCl).

-

Titration: Titrate the sample solution with a standardized solution of a strong acid (e.g., 0.1 M HCl). Record the pH reading after each incremental addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, where half of the compound has been protonated. Specialized software can be used to calculate the precise pKa from the titration curve.[17]

Chemical Reactivity and Stability

The reactivity of this compound is governed by the electronic properties of the thiazole ring, which is an electron-rich aromatic system.

-

Electrophilic Aromatic Substitution: The electron density in the thiazole ring is highest at the C5 position. However, since this position is already substituted with a methoxy group, the next most reactive site for electrophilic attack is predicted to be the C4 position. The methoxy group is an activating group, though its oxygen lone pairs can also coordinate with certain electrophiles.[18]

-

Nucleophilic Attack: The thiazole ring is generally resistant to direct nucleophilic aromatic substitution. The most acidic proton on the ring is at the C2 position, but this site is blocked by the methyl group.[18]

-

Reactivity at Heteroatoms: The nitrogen atom at position 3 is basic and can be protonated by acids or alkylated by electrophiles. The sulfur atom at position 1 is generally unreactive but can be oxidized under harsh conditions.

-

Stability: The compound is stable under standard laboratory conditions but should be stored sealed and dry.[19] As a thiazole, it is generally stable in both moderately acidic and basic conditions, but strong acids could protonate the ring nitrogen, and harsh conditions could potentially cleave the methoxy ether linkage.[20]

Applications and Relevance

The primary documented application of this compound is as a flavoring agent .[5][21] Its unique sensory profile contributes to the creation of savory flavors in processed foods, such as soups, sauces, and meat products. Its inclusion in flavor formulations is regulated by bodies like the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the Flavor and Extract Manufacturers Association (FEMA).[1][3]

For drug development professionals, while this specific molecule is not a therapeutic agent, its thiazole core is of immense importance. The physicochemical data and reactivity profile presented here can inform the design of more complex thiazole-containing drug candidates, where substituents at the C2 and C5 positions are modulated to optimize properties like solubility, metabolic stability, and target binding.[2]

References

- 1. This compound | C5H7NOS | CID 61976 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Food safety and quality: details [fao.org]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. 2-methyl-5-methoxythiazole, 38205-64-0 [thegoodscentscompany.com]

- 6. parchem.com [parchem.com]

- 7. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 14. pharmaexcipients.com [pharmaexcipients.com]

- 15. lifechemicals.com [lifechemicals.com]

- 16. orientjchem.org [orientjchem.org]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

- 19. 38205-64-0|this compound|BLD Pharm [bldpharm.com]

- 20. 5-(Methoxymethyl)-1,3-thiazole-2-carbaldehyde | 687636-95-9 | Benchchem [benchchem.com]

- 21. JECFA Evaluations-2-METHYL-5-METHOXYTHIAZOLE- [inchem.org]

Unveiling the Electronic Landscape of 5-Methoxy-2-methylthiazole: A Quantum Chemical Guide for Drug Discovery

Abstract

In the landscape of modern drug discovery and development, a profound understanding of a molecule's electronic structure and physicochemical properties is paramount. This technical guide provides an in-depth exploration of 5-Methoxy-2-methylthiazole, a heterocyclic compound of interest, through the lens of quantum chemical calculations. We delineate a comprehensive computational workflow, grounded in Density Functional Theory (DFT), designed to furnish researchers, medicinal chemists, and drug development professionals with a robust framework for predicting key molecular descriptors. This document moves beyond a mere recitation of methods, offering insights into the rationale behind computational choices and the interpretation of calculated parameters in the context of drug design. By elucidating the molecular geometry, electronic properties, and spectroscopic signatures of this compound, we aim to empower scientists to make more informed decisions in the early stages of the drug discovery pipeline.

Introduction: The Significance of Thiazole Scaffolds and the Role of In Silico Chemistry

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs and bioactive molecules.[1][2] Its unique electronic features and ability to engage in various intermolecular interactions make it a versatile building block for designing novel therapeutic agents. This compound, a derivative of this important heterocycle, presents a compelling case for detailed computational investigation. Its structural motifs, a methoxy group and a methyl group, can significantly influence its steric and electronic properties, thereby modulating its interaction with biological targets.[3]

Predicting these properties in silico offers a cost-effective and time-efficient alternative to extensive empirical screening.[4] Quantum chemical calculations, particularly Density Functional Theory (DFT), have emerged as indispensable tools in computational chemistry and drug discovery.[5] DFT allows for the accurate calculation of a molecule's electronic structure, providing a foundational understanding of its stability, reactivity, and potential for intermolecular interactions.[6] This guide will detail the application of these methods to this compound, providing a practical workflow for researchers.

The Computational Microscope: Methodological Imperatives

The accuracy of quantum chemical calculations is intrinsically linked to the chosen level of theory and basis set. For molecules of the size and nature of this compound, a balance between computational cost and accuracy is crucial.

The Workhorse of Modern Computational Chemistry: Density Functional Theory (DFT)

DFT has become the predominant method for quantum chemical calculations in drug discovery due to its favorable scaling and accuracy.[5] The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, has a long-standing track record of providing reliable results for a wide range of organic molecules, including heterocyclic systems.[7][8]

The Language of Electrons: Selecting an Appropriate Basis Set

The basis set is a set of mathematical functions used to describe the shape of the orbitals in a molecule. The Pople-style basis sets are widely used, and for a molecule containing second-row elements and sulfur, a polarized and diffuse function-augmented basis set is recommended for accurate descriptions of electron distribution and non-covalent interactions. A common and effective choice is the 6-311++G(2d,2p) basis set.[4][8] The inclusion of diffuse functions (++) is important for accurately describing the lone pairs on the nitrogen, oxygen, and sulfur atoms, while the polarization functions (2d,2p) allow for greater flexibility in describing the shape of the electron clouds.

The computational workflow for characterizing this compound can be visualized as follows:

Caption: Computational workflow for this compound.

Step-by-Step Computational Protocol

The following protocol outlines the key steps for performing quantum chemical calculations on this compound using a program package like Gaussian.[9]

Protocol 1: Geometry Optimization and Frequency Calculation

-

Construct the Initial Molecular Structure: Build the 3D structure of this compound using a molecular modeling software.

-

Define the Calculation Job:

-

Method: B3LYP

-

Basis Set: 6-311++G(2d,2p)

-

Job Type: Opt Freq (Optimization followed by Frequency calculation)

-

Solvation (Optional but Recommended): To mimic physiological conditions, an implicit solvent model like the Polarizable Continuum Model (PCM) with water as the solvent can be included.

-

-

Execute the Calculation: Run the calculation using the specified parameters.

-

Verify the Optimized Geometry: The frequency calculation should yield no imaginary frequencies, confirming that the optimized structure corresponds to a true energy minimum.

Key Molecular Properties and Their Implications for Drug Development

The output of these calculations provides a wealth of information that can be directly translated into insights relevant to drug design.

Molecular Geometry: The Foundation of Molecular Recognition

The optimized geometry provides the most stable three-dimensional arrangement of the atoms in the molecule. Key bond lengths, bond angles, and dihedral angles can be extracted and compared to experimental data for similar molecules if available.[7] This information is crucial for understanding the molecule's shape and how it might fit into a protein's binding pocket.

Table 1: Predicted Key Geometric Parameters for this compound (B3LYP/6-311++G(2d,2p))

| Parameter | Predicted Value |

| C2-S1 Bond Length | 1.75 Å |

| C5-C4 Bond Length | 1.37 Å |

| N3-C2 Bond Length | 1.31 Å |

| C5-O6 Bond Length | 1.35 Å |

| C2-N3-C4 Angle | 110.5° |

| C5-O6-C7 Dihedral Angle | 178.2° |

| Note: These are hypothetical predicted values for illustrative purposes. |

Frontier Molecular Orbitals (HOMO-LUMO): The Epicenter of Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity.[10] The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a measure of the molecule's chemical stability; a smaller gap suggests higher reactivity.[7]

Table 2: Predicted Electronic Properties of this compound (B3LYP/6-311++G(2d,2p))

| Property | Predicted Value (eV) | Implication in Drug Design |

| HOMO Energy | -6.5 | Electron-donating ability, potential for charge-transfer interactions |

| LUMO Energy | -0.8 | Electron-accepting ability, susceptibility to nucleophilic attack |

| HOMO-LUMO Gap | 5.7 | Chemical reactivity and stability |

| Note: These are hypothetical predicted values for illustrative purposes. |

The spatial distribution of the HOMO and LUMO can reveal which parts of the molecule are most likely to be involved in chemical reactions or interactions with a biological target.

Caption: Relationship between HOMO/LUMO and molecular regions.

Molecular Electrostatic Potential (MEP): Visualizing Charge Distribution

The Molecular Electrostatic Potential (MEP) map is a color-coded representation of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). These maps can predict sites for hydrogen bonding and other non-covalent interactions that are critical for drug-receptor binding.

Spectroscopic Signatures: A Bridge Between Theory and Experiment

The frequency calculations not only confirm the nature of the optimized geometry but also provide theoretical vibrational spectra (Infrared and Raman). These predicted spectra can be compared with experimental data to validate the computational model and aid in the interpretation of experimental results.

Conclusion: From Quantum Mechanics to Rational Drug Design

This guide has outlined a comprehensive and scientifically grounded workflow for the quantum chemical characterization of this compound. By employing DFT calculations, researchers can gain deep insights into the molecule's structural, electronic, and spectroscopic properties. This knowledge is not merely academic; it has profound practical implications for drug development. Understanding the molecular landscape of a compound like this compound at the quantum level enables a more rational approach to lead optimization, prediction of metabolic fate, and the design of molecules with improved efficacy and safety profiles. The integration of these computational techniques into the early stages of drug discovery is no longer a niche specialty but a cornerstone of modern pharmaceutical research.

References

- 1. Synthesis, characterization, and evaluation of pyrimidinone-linked thiazoles: DFT analysis, molecular docking, corrosion inhibition, and bioactivity studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. asianpubs.org [asianpubs.org]

- 4. The Quantum Chemical Calculations of Some Thiazole Derivatives | Atlantis Press [atlantis-press.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Stereoselective synthesis, X-ray analysis, computational studies and biological evaluation of new thiazole derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of 5-Methoxy-2-methylthiazole in Organic Solvents

Prepared by: Gemini, Senior Application Scientist

Executive Summary

The solubility of an active pharmaceutical ingredient or a key intermediate is a critical physicochemical parameter that profoundly influences its synthesis, purification, formulation, and bioavailability. This technical guide provides a comprehensive framework for understanding and determining the solubility of 5-Methoxy-2-methylthiazole (CAS No: 38205-64-0), a heterocyclic compound of interest in chemical and pharmaceutical research. While specific experimental solubility data for this compound in a broad range of organic solvents is not extensively documented in public literature, this guide synthesizes theoretical principles with established, field-proven experimental protocols. We present a predictive analysis of its solubility based on molecular structure, followed by detailed, step-by-step methodologies for robust experimental determination using the gold-standard shake-flask method. Furthermore, we outline reliable analytical techniques for the accurate quantification of the dissolved solute. This document is intended to serve as a foundational resource for researchers, chemists, and drug development professionals, enabling them to systematically approach the solubility characterization of this compound.

Introduction to this compound

This compound is a substituted thiazole, a class of five-membered heterocyclic compounds containing both sulfur and nitrogen atoms.[1] The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and biologically active molecules.[2][3] The specific substitutions of a methoxy group (-OCH₃) at the 5-position and a methyl group (-CH₃) at the 2-position define the physicochemical properties of the title compound.

Table 1: Physicochemical Properties of this compound

| Property | Value / Description | Source |

| CAS Number | 38205-64-0 | [4] |

| Molecular Formula | C₅H₇NOS | [4] |

| Molecular Weight | 129.18 g/mol | [4] |

| Appearance | Amber liquid | [4] |

| Predicted Water Solubility | 3.17 g/L (or 3170 mg/L) | [1] |

| Predicted logP | 1.18 | [1] |

| Hydrogen Bond Acceptors | 2 (Oxygen and Nitrogen) | [1] |

| Hydrogen Bond Donors | 0 | [1] |

Understanding the solubility of this molecule is essential for selecting appropriate solvents for reaction chemistry, designing effective crystallization and purification procedures, and preparing stock solutions for biological screening and formulation development.

Theoretical Principles and Predicted Solubility Profile

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces between the solute and solvent molecules.

Molecular Structure Analysis

-

Polarity : The this compound molecule possesses moderate polarity. The heteroatoms (N, S, O) introduce polar character, while the methyl group and the hydrocarbon backbone of the ring contribute to its nonpolar nature. The predicted octanol-water partition coefficient (logP) of 1.18 suggests a slight preference for lipophilic environments but indicates significant solubility in a range of polar organic solvents.[1]

-

Hydrogen Bonding : The molecule has no hydrogen bond donors. However, the nitrogen atom of the thiazole ring and the oxygen atom of the methoxy group can act as hydrogen bond acceptors.[1] This capability allows it to interact favorably with protic solvents (e.g., alcohols) that can donate a hydrogen bond.

Predicted Solubility in Organic Solvents

Based on these structural features, a qualitative prediction of solubility in common organic solvents can be made. These predictions serve as a valuable starting point for experimental design.

Table 2: Predicted Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | These solvents are polar and can act as hydrogen bond donors, interacting strongly with the nitrogen and oxygen atoms of the solute. |

| Polar Aprotic | Acetone, Acetonitrile, Ethyl Acetate, DMSO, THF | High to Medium | These solvents are polar and can engage in dipole-dipole interactions. Solvents like DMSO are excellent universal solvents. Solubility will depend on the specific polarity match. |

| Nonpolar | Hexane, Toluene | Medium to Low | The molecule has some nonpolar character, but the polar functional groups will limit solubility in highly nonpolar solvents. Toluene may be a better solvent than hexane due to potential π-π stacking interactions. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | These solvents have a good polarity match for moderately polar organic compounds and are often excellent solvents for heterocyclic systems. |

Experimental Determination of Solubility

To obtain quantitative solubility data, a systematic experimental approach is required. The equilibrium shake-flask method is the most reliable and widely accepted technique for this purpose.[5][6]

The Equilibrium Shake-Flask Method

Principle: An excess amount of the solid or liquid solute is added to a known volume of the solvent. The mixture is agitated at a constant temperature for an extended period to ensure that equilibrium is reached between the dissolved and undissolved solute, forming a saturated solution. The concentration of the solute in the clear, saturated solution is then determined analytically.[6][7]

Experimental Protocol:

-

Preparation: Add an excess amount of this compound (e.g., approximately 50-100 mg, accurately weighed) to a series of 4 mL glass vials.

-

Causality Note: Using a significant excess of the solute is critical to ensure that the solution becomes saturated and that a solid/liquid phase remains in equilibrium with the liquid phase.

-

-

Solvent Addition: To each vial, add a precise volume (e.g., 2.0 mL) of a selected organic solvent (e.g., Methanol, Acetonitrile, Ethyl Acetate, Toluene, Dichloromethane, Hexane).

-

Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials in an orbital shaker or on a stirring plate within a temperature-controlled incubator set to a standard temperature (e.g., 25 °C). Agitate the samples for at least 24 to 48 hours.[5]

-

Causality Note: A long equilibration time is necessary to ensure the system reaches thermodynamic equilibrium. Preliminary time-point studies can be conducted (e.g., at 12, 24, 48, and 72 hours) to confirm that the measured concentration does not change over time, thus validating the chosen equilibration period.

-

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solute to settle.

-

Sample Collection: Carefully withdraw a known volume of the clear supernatant using a syringe. Immediately filter the solution through a 0.22 µm syringe filter (ensure the filter material is compatible with the solvent) into a clean, pre-weighed vial.

-

Causality Note: Filtration is a crucial step to remove all undissolved microparticles, which would otherwise lead to an overestimation of solubility. The first few drops of the filtrate should be discarded to saturate the filter membrane and prevent analyte adsorption.

-

-

Quantification: Determine the concentration of this compound in the filtered saturated solution using a validated analytical method, as described in Section 4.0.

Experimental Workflow Diagram

Quantification of Dissolved Solute

The choice of analytical method for determining the solute concentration is dependent on the compound's properties, the solvent, and the required accuracy. High-Performance Liquid Chromatography (HPLC) with UV detection is a highly recommended, robust, and specific method.[8][9]

HPLC-UV Method Protocol

-

Instrumentation: Utilize an HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

-

Chromatographic Conditions (Starting Point):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Isocratic elution with a mixture of Acetonitrile and water (e.g., 60:40 v/v). Addition of 0.1% formic acid can improve peak shape.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: Determine the wavelength of maximum absorbance (λmax) by scanning a dilute solution of this compound (e.g., from 200-400 nm). This will likely be in the UV range.

-

Injection Volume: 10 µL.

-

-

Standard Preparation (Calibration Curve):

-

Prepare a stock solution of this compound (e.g., 1 mg/mL) in the mobile phase by accurately weighing the compound.

-

Perform serial dilutions of the stock solution to create a series of at least five calibration standards of known concentrations that bracket the expected solubility range.

-

-

Sample Preparation:

-

Take the filtered saturated solution (from step 3.1.5) and dilute it with the mobile phase to a concentration that falls within the range of the calibration curve. A series of dilutions (e.g., 10-fold, 100-fold, 1000-fold) may be necessary.

-

-

Analysis and Calculation:

-

Inject the calibration standards to generate a calibration curve of peak area versus concentration. The curve should have a correlation coefficient (r²) of >0.995.

-

Inject the diluted sample(s).

-

Determine the concentration of the diluted sample using the calibration curve equation.

-

Calculate the original solubility in the saturated solution by multiplying the measured concentration by the dilution factor.

-

Analytical Workflow Diagram

Data Presentation

The experimentally determined solubility data should be compiled into a clear and concise table. It is best practice to report solubility in multiple units, such as mg/mL and mol/L, and to report the average and standard deviation of at least three replicate measurements.

Table 3: Template for Reporting Experimental Solubility Data (at 25 °C)

| Solvent | Solubility (mg/mL) ± SD | Solubility (mol/L) ± SD | Solvent Class |

| Methanol | Experimental Value | Calculated Value | Polar Protic |

| Ethanol | Experimental Value | Calculated Value | Polar Protic |

| Acetonitrile | Experimental Value | Calculated Value | Polar Aprotic |

| Acetone | Experimental Value | Calculated Value | Polar Aprotic |

| Ethyl Acetate | Experimental Value | Calculated Value | Polar Aprotic |

| Dichloromethane | Experimental Value | Calculated Value | Chlorinated |

| Toluene | Experimental Value | Calculated Value | Nonpolar |

| n-Hexane | Experimental Value | Calculated Value | Nonpolar |

Conclusion

This guide provides a comprehensive, scientifically-grounded framework for determining the solubility of this compound in organic solvents. By combining a theoretical understanding of its molecular properties with a rigorous experimental protocol based on the shake-flask method and HPLC-UV quantification, researchers can generate reliable and accurate solubility data. This information is invaluable for the rational design of synthetic routes, purification strategies, and formulation development, ultimately accelerating research and development timelines for projects involving this important heterocyclic compound.

References

- 1. Showing Compound this compound (FDB016176) - FooDB [foodb.ca]

- 2. jpionline.org [jpionline.org]

- 3. Stereoselective synthesis, X-ray analysis, computational studies and biological evaluation of new thiazole derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C5H7NOS | CID 61976 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. enamine.net [enamine.net]

- 6. scribd.com [scribd.com]

- 7. bioassaysys.com [bioassaysys.com]

- 8. researchgate.net [researchgate.net]

- 9. sigmaaldrich.com [sigmaaldrich.com]

A Technical Guide to the Discovery and Isolation of 5-Methoxy-2-methylthiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazole nucleus is a fundamental scaffold in medicinal chemistry, integral to a wide array of biologically active compounds. Among these, 5-methoxy-2-methylthiazole derivatives have emerged as a significant area of interest due to their potential therapeutic applications. This guide provides a comprehensive technical overview of the discovery, synthesis, and isolation of these derivatives. It delves into the strategic rationale behind synthetic methodologies, presents detailed experimental protocols, and outlines robust analytical techniques for characterization, serving as an in-depth resource for professionals in drug discovery and development.

The Significance of the Thiazole Moiety in Drug Discovery

Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen, is a privileged structure in drug design.[1][2] Its derivatives exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4][5] The aromatic nature of the thiazole ring, along with its ability to engage in various non-covalent interactions, makes it an attractive scaffold for modulating biological targets.[1][6] The presence of a methoxy group at the 5-position and a methyl group at the 2-position, as seen in this compound, can significantly influence the molecule's physicochemical properties and biological activity.[7][8] The methoxy group, for instance, can act as a hydrogen bond acceptor and influence metabolic pathways.[7]

Synthetic Strategies for this compound Derivatives

The construction of the this compound core is predominantly achieved through well-established synthetic routes, with the Hantzsch thiazole synthesis being a cornerstone method.[3][9][10] The selection of a specific synthetic pathway is often dictated by factors such as the availability of starting materials, desired substitution patterns, and scalability.

The Hantzsch Thiazole Synthesis: A Classic and Versatile Approach

First described by Arthur Hantzsch in 1887, this method involves the condensation reaction between a thioamide and an α-haloketone to form the thiazole ring.[3][10] This approach is favored for its simplicity and generally high yields.[3][9][11]

The synthesis of a this compound derivative can be initiated from thioacetamide and a suitable α-halocarbonyl compound. The reaction proceeds through a nucleophilic attack of the thioamide's sulfur on the α-carbon of the haloketone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.[3]

Experimental Protocol: Hantzsch Synthesis of a this compound Precursor

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thioacetamide (1.0 equivalent) in a suitable solvent such as ethanol.

-

Addition of Reagents: Add the α-haloketone (e.g., a derivative of 3-bromo-2-oxopropanal dimethyl acetal) (1.0-1.2 equivalents) to the solution.

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor its progress using thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. The solvent is then removed under reduced pressure.

-

Isolation: The crude product is often precipitated by adding water or a non-polar solvent and collected by filtration.[9]

-

Purification: Further purification is achieved by recrystallization from an appropriate solvent (e.g., ethanol) or by column chromatography on silica gel.[12][13]

Causality Behind Experimental Choices:

-

Solvent: Ethanol is a common solvent as it effectively dissolves the reactants and facilitates the reaction at a moderate reflux temperature.

-

Stoichiometry: A slight excess of the α-haloketone can be used to ensure the complete consumption of the thioamide.

-

Monitoring: TLC is a critical tool for tracking the consumption of starting materials and the formation of the product, allowing for optimal reaction timing.

Diagram: Hantzsch Thiazole Synthesis Workflow

Caption: A generalized workflow for the Hantzsch thiazole synthesis.

Isolation and Purification Techniques

Obtaining a highly pure this compound derivative is crucial for accurate biological evaluation. The choice of purification method is dependent on the compound's physical properties.

Column Chromatography

Column chromatography is a standard and effective method for purifying organic compounds. The separation is based on the differential adsorption of the components of a mixture onto a stationary phase.

Protocol for Column Chromatography Purification:

-

Column Preparation: A glass column is slurry-packed with silica gel in a non-polar solvent like hexane.

-

Sample Loading: The crude product is dissolved in a minimal amount of solvent and loaded onto the top of the silica gel bed.

-

Elution: A solvent system with gradually increasing polarity (e.g., a gradient of ethyl acetate in hexane) is passed through the column to elute the compounds.

-

Fraction Collection: Fractions are collected sequentially and analyzed by TLC to identify those containing the pure product.

-

Solvent Removal: The solvent from the combined pure fractions is removed under reduced pressure to yield the purified compound.

Table 1: Common Solvent Systems for Chromatography of Thiazole Derivatives

| Compound Polarity | Typical Eluent System (v/v) |

| Low to Medium | Hexane / Ethyl Acetate |

| Medium to High | Dichloromethane / Methanol |

| High | Ethyl Acetate / Methanol |

Recrystallization

For solid compounds, recrystallization is a powerful purification technique that relies on differences in solubility between the desired compound and impurities.

Protocol for Recrystallization:

-

Solvent Selection: An ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point.

-

Dissolution: The crude solid is dissolved in the minimum amount of the hot solvent.

-

Filtration: The hot solution is filtered to remove any insoluble impurities.

-

Crystallization: The filtrate is allowed to cool slowly, promoting the formation of pure crystals.

-

Isolation: The crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.[12]

Analytical Characterization

The identity and purity of the synthesized this compound derivatives must be rigorously confirmed through a combination of spectroscopic and chromatographic methods.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for structural elucidation, providing detailed information about the chemical environment of the hydrogen and carbon atoms.[1]

-

Mass Spectrometry (MS): This technique determines the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups within the molecule.

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method used to determine the purity of the final compound.

-

Gas Chromatography (GC): For volatile derivatives, GC can be employed for purity analysis.

Table 2: Representative Analytical Data for this compound

| Technique | Expected Data |

| ¹H NMR (CDCl₃) | Signals corresponding to methyl protons, methoxy protons, and the thiazole ring proton. |

| ¹³C NMR (CDCl₃) | Resonances for the methyl carbon, methoxy carbon, and the carbons of the thiazole ring. |

| HRMS (ESI+) | [M+H]⁺ peak corresponding to the calculated exact mass of the protonated molecule. |

| Purity (HPLC) | Typically >95% for use in biological assays. |

Diagram: Analytical Workflow for Compound Characterization

Caption: A standard workflow for the analytical characterization of synthesized compounds.

Conclusion

The synthesis and purification of this compound derivatives are critical processes in the journey of drug discovery. A sound understanding of synthetic methodologies, particularly the robust Hantzsch synthesis, combined with meticulous purification and comprehensive analytical characterization, is essential for advancing these promising compounds from the laboratory to potential clinical applications. This guide provides a foundational framework of expertise and established protocols to support researchers in this endeavor.

References

- 1. researchgate.net [researchgate.net]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. benchchem.com [benchchem.com]

- 4. scilit.com [scilit.com]

- 5. Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities [ouci.dntb.gov.ua]

- 6. mjas.analis.com.my [mjas.analis.com.my]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. chemhelpasap.com [chemhelpasap.com]

- 10. synarchive.com [synarchive.com]

- 11. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. jocpr.com [jocpr.com]

A Senior Application Scientist's Guide to the Biological Screening of Novel 5-Methoxy-2-methylthiazole Analogs

Preamble: The Rationale for a Focused Thiazole Screening Campaign

The thiazole ring is a cornerstone of medicinal chemistry, a "privileged scaffold" present in numerous FDA-approved drugs, including the anticancer agent Dabrafenib and the anti-HIV drug Ritonavir.[1] This five-membered heterocycle, containing both sulfur and nitrogen, serves as a versatile framework for designing molecules with a vast spectrum of biological activities, from antimicrobial to anti-inflammatory and anticancer.[2][3]

Our focus narrows to the specific substitution pattern of 5-methoxy-2-methylthiazole . This choice is not arbitrary; it is a hypothesis-driven approach grounded in established structure-activity relationships (SAR).

-

The 2-methyl group can influence the electronic properties and steric profile of the thiazole ring, potentially enhancing binding affinity to target proteins.[4]

-

The 5-methoxy group , an electron-donating substituent, can significantly alter the molecule's polarity, metabolic stability, and hydrogen-bonding capacity.[5] In various heterocyclic compounds, the presence of a methoxy group has been linked to potent antimicrobial and anticancer activities.[5]

This guide provides a comprehensive, field-proven framework for the systematic biological evaluation of a library of novel this compound analogs. It is structured as a multi-tiered screening cascade, designed to efficiently identify and characterize promising lead compounds while minimizing resource expenditure. We will move from broad, high-throughput primary screens to increasingly specific secondary and mechanistic assays, integrating computational predictions to build a holistic profile of each candidate molecule.

Tier 1: Primary Screening – Casting a Wide Net for Bioactivity

The initial goal is to rapidly assess the entire compound library for any signs of biological activity. We employ two parallel, robust, and cost-effective assays: a general cytotoxicity screen against a representative cancer cell line and a broad-spectrum antimicrobial screen. This dual approach allows us to identify compounds with potential as either anticancer or antimicrobial agents from a single initial pass.

Experimental Workflow: Tier 1 Screening

References

- 1. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

Methodological & Application

Synthetic Routes to 5-Methoxy-2-methylthiazole Derivatives: An Application Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for preparing 5-methoxy-2-methylthiazole and its derivatives, compounds of significant interest in medicinal chemistry. The primary focus is on the well-established Hantzsch thiazole synthesis, with a detailed, step-by-step protocol for the synthesis of the target compound from key starting materials: thioacetamide and 2-bromo-1,1-dimethoxyethane. This document elucidates the mechanistic underpinnings of the reaction, offers practical insights for experimental execution, and includes protocols for the purification and characterization of the final product. This guide is intended for researchers, scientists, and professionals in drug development who require a robust and reproducible method for accessing this important heterocyclic scaffold.

Introduction

Thiazole and its derivatives are a cornerstone of heterocyclic chemistry, forming the structural core of numerous biologically active compounds.[1][2] The thiazole ring is a key pharmacophore found in a wide array of pharmaceuticals, including antimicrobial, anti-inflammatory, anticancer, and antiviral agents.[1][2][3] The substitution pattern on the thiazole ring plays a crucial role in modulating the pharmacological activity of these molecules.[2][3][4] Specifically, the presence of a methoxy group can significantly influence a compound's biological efficacy, as seen in various therapeutic agents.[3] The this compound scaffold, in particular, represents a valuable building block for the synthesis of novel drug candidates. This guide provides a detailed examination of a primary synthetic route to this important molecule.

Featured Synthetic Pathway: Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, is a classical and highly reliable method for the formation of the thiazole ring.[5] This reaction involves the condensation of an α-haloketone or its equivalent with a thioamide.[1][5][6] The versatility and typically high yields of the Hantzsch synthesis make it a preferred method for accessing a wide range of substituted thiazoles.[6]

In this guide, we focus on a specific application of the Hantzsch synthesis to prepare this compound. The synthesis proceeds in two main stages:

-

Formation of the Thiazole Ring: Reaction of thioacetamide with 2-bromo-1,1-dimethoxyethane. 2-Bromo-1,1-dimethoxyethane serves as a protected form of bromoacetaldehyde, a versatile bifunctional molecule used in organic synthesis.[7][8]

-

Aromatization and Deprotection: An acid-catalyzed dehydration and elimination of methanol to yield the final aromatic product.

Below is a diagram illustrating the overall synthetic workflow.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol provides a step-by-step method for the laboratory-scale synthesis of this compound.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight | Quantity | Moles |

| 2-Bromo-1,1-dimethoxyethane | 7252-83-7 | 169.02 g/mol | 10.0 g | 59.1 mmol |

| Thioacetamide | 62-55-5 | 75.13 g/mol | 4.44 g | 59.1 mmol |

| Ethanol (anhydrous) | 64-17-5 | 46.07 g/mol | 100 mL | - |

| Hydrochloric Acid (conc.) | 7647-01-0 | 36.46 g/mol | 5 mL | - |

| Sodium Bicarbonate (sat. aq.) | 144-55-8 | 84.01 g/mol | As needed | - |

| Dichloromethane | 75-09-2 | 84.93 g/mol | As needed | - |

| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 g/mol | As needed | - |

| Silica Gel (230-400 mesh) | 7631-86-9 | - | As needed | - |

Step-by-Step Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thioacetamide (4.44 g, 59.1 mmol) in anhydrous ethanol (100 mL).

-

Addition of Alkyl Halide: To the stirred solution, add 2-bromo-1,1-dimethoxyethane (10.0 g, 59.1 mmol).[9][10]

-

Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the mobile phase.

-

Acid-Catalyzed Aromatization: After the initial reaction is complete, cool the mixture to room temperature. Slowly add concentrated hydrochloric acid (5 mL) to the flask.

-

Second Reflux: Heat the mixture to reflux again for an additional 1-2 hours to facilitate the dehydration of the intermediate and formation of the aromatic thiazole ring.

-

Workup: Cool the reaction mixture to room temperature and transfer it to a separatory funnel containing 200 mL of water.

-

Neutralization and Extraction: Carefully neutralize the aqueous solution with saturated sodium bicarbonate solution until the pH is approximately 7-8. Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification and Characterization

-

Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

-

Characterization: The structure and purity of the final product, this compound, should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Mechanism and Rationale

The Hantzsch synthesis of this compound proceeds through a well-established mechanism. The key steps are outlined below:

Caption: Mechanism of Hantzsch thiazole synthesis.

-

Nucleophilic Attack: The sulfur atom of thioacetamide, being a potent nucleophile, attacks the electrophilic carbon bearing the bromine atom in 2-bromo-1,1-dimethoxyethane in an SN2 fashion.[6]

-

Cyclization: The nitrogen atom of the resulting intermediate then attacks the carbonyl carbon (of the deprotected acetal), leading to the formation of a five-membered ring.

-

Dehydration: Under acidic conditions, the hydroxyl group of the cyclized intermediate is protonated, followed by the elimination of a water molecule to yield the aromatic thiazole ring.

Troubleshooting and Safety Considerations

-

Safety: 2-Bromo-1,1-dimethoxyethane is a hazardous substance and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.[9] Thioacetamide is a suspected carcinogen. All manipulations should be performed with care.

-

Reaction Monitoring: Close monitoring of the reaction by TLC is crucial to determine the optimal reaction time and prevent the formation of byproducts.

-

Purification: The final product may require careful purification by column chromatography to remove any unreacted starting materials or byproducts.

Conclusion

The Hantzsch thiazole synthesis provides a reliable and efficient method for the preparation of this compound. The protocol detailed in this guide is robust and can be adapted for the synthesis of a variety of other thiazole derivatives. The resulting compounds serve as valuable intermediates for the development of novel therapeutic agents.

References

- 1. archives.ijper.org [archives.ijper.org]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. synarchive.com [synarchive.com]

- 6. chemhelpasap.com [chemhelpasap.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. scbt.com [scbt.com]

- 10. 2-Bromo-1,1-dimethoxyethane 97 7252-83-7 [sigmaaldrich.com]

Application Notes & Protocols: 5-Methoxy-2-methylthiazole as a Versatile Building Block in Organic Synthesis

Introduction

The thiazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds and FDA-approved drugs.[1] This five-membered heterocycle, containing both sulfur and nitrogen, is a "privileged scaffold" found in natural products like Vitamin B1 (Thiamine) and in a wide array of synthetic pharmaceuticals with applications as anticancer, anti-inflammatory, antibacterial, and antifungal agents.[2][3][4] The aromatic nature and multiple reactive sites of the thiazole ring allow for extensive functionalization, making its derivatives highly sought after in drug discovery campaigns.[2]

Among the vast family of thiazole derivatives, 5-Methoxy-2-methylthiazole emerges as a particularly valuable building block. Its structure combines three key features that can be strategically exploited in synthesis:

-

An electron-rich C4 position , activated by the C5-methoxy group, making it susceptible to electrophilic substitution.

-

Acidic protons on the C2-methyl group , which can be readily removed by a strong base to generate a nucleophilic species.[4]

-

A methoxy group that can influence the pharmacokinetic properties of a final compound and may participate in key binding interactions with biological targets.[2]

This guide provides an in-depth look at the reactivity of this compound, complete with detailed protocols for its strategic functionalization, empowering researchers to leverage this versatile scaffold in the synthesis of complex molecules and novel drug candidates.

Physicochemical Properties

A clear understanding of a building block's physical properties is essential for its effective use in synthesis.

| Property | Value | Reference |

| CAS Number | 38205-64-0 | [5] |

| Molecular Formula | C₅H₇NOS | [5] |

| Molecular Weight | 129.18 g/mol | [5] |

| Appearance | Liquid (Typical) | |

| Specific Gravity | 1.146 - 1.154 @ 25°C | [6] |

| Refractive Index | 1.515 - 1.520 @ 20°C | [6] |

| Flash Point | 63.89 °C (147.00 °F) | [6] |

Key Synthetic Transformations & Protocols

The unique electronic and structural features of this compound allow for selective modifications at two primary sites: the C2-methyl group and the C4-position of the thiazole ring.

C2-Methyl Group Functionalization via Deprotonation-Alkylation

The most powerful and widely used transformation involving 2-methylthiazoles is the deprotonation of the methyl group to form a potent carbon nucleophile. The adjacent nitrogen atom stabilizes the resulting anion, facilitating its formation and subsequent reaction with a wide range of electrophiles.

The process involves the treatment of this compound with a strong, non-nucleophilic base, typically an organolithium reagent like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), at low temperatures. This generates a lithiated thiazole intermediate. This intermediate is highly reactive and will readily attack electrophilic species, forming a new carbon-carbon bond and extending the side chain at the C2 position.

Causality Behind Experimental Choices:

-

Low Temperature (-78 °C): Essential for preventing side reactions. Organolithium reagents are highly reactive and can potentially react with the thiazole ring itself or undergo decomposition at higher temperatures. Using a dry ice/acetone bath maintains the stability of the lithiated intermediate.

-

Anhydrous Conditions: Organolithium reagents react violently with water. All glassware must be oven- or flame-dried, and all solvents and reagents must be strictly anhydrous to prevent quenching of the base and the lithiated intermediate.

-

Inert Atmosphere (N₂ or Ar): Prevents the reaction of the highly reactive organolithium species with oxygen and moisture from the air.

Caption: Workflow for C2-alkylation of this compound.

Detailed Protocol: Synthesis of 1-(5-Methoxythiazol-2-yl)-1-phenylethanol

This protocol details the reaction of the lithiated this compound with benzaldehyde as a representative electrophile.

Reagents & Materials:

| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles (mmol) |

| This compound | 129.18 | 646 mg | 5.0 |

| Anhydrous Tetrahydrofuran (THF) | - | 25 mL | - |

| n-Butyllithium (n-BuLi) | - | 2.2 mL (2.5 M in hexanes) | 5.5 |

| Benzaldehyde | 106.12 | 531 mg (0.51 mL) | 5.0 |

| Saturated aq. NH₄Cl | - | 20 mL | - |

| Ethyl Acetate | - | 3 x 20 mL | - |

| Brine | - | 20 mL | - |

| Anhydrous MgSO₄ | - | As needed | - |

Procedure:

-

Preparation:

-

To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (646 mg, 5.0 mmol).

-

Add anhydrous THF (25 mL) via syringe under an inert atmosphere of nitrogen.

-

Cool the flask to -78 °C using a dry ice/acetone bath. Stir the solution for 10 minutes.

-

-

Deprotonation:

-

Slowly add n-BuLi (2.2 mL of a 2.5 M solution in hexanes, 5.5 mmol, 1.1 eq) dropwise to the stirred solution over 5 minutes. The formation of the lithium salt may cause a color change.

-

Stir the reaction mixture at -78 °C for 45 minutes.

-

-

Electrophilic Quench:

-

In a single portion, add freshly distilled benzaldehyde (0.51 mL, 5.0 mmol, 1.0 eq) via syringe.

-

Continue stirring the reaction at -78 °C for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Work-up:

-

Quench the reaction by slowly adding saturated aqueous ammonium chloride solution (20 mL) while the flask is still in the cold bath.

-

Allow the mixture to warm to room temperature.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification:

-

Purify the crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to afford the pure 1-(5-Methoxythiazol-2-yl)-1-phenylethanol.

-

Self-Validation: The success of the protocol can be validated at each stage. A successful deprotonation/quench can be confirmed by TLC, showing the consumption of the starting material and the appearance of a new, more polar product spot. The final structure and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Electrophilic Aromatic Substitution at the C4-Position

The electron-donating methoxy group at the C5 position strongly activates the C4 position towards electrophilic attack. This provides a complementary method for functionalizing the thiazole ring.

Caption: Key reactive sites on this compound.

While specific literature protocols for this exact substrate are sparse, the principles of electrophilic aromatic substitution on activated heterocycles are well-established.

-

Halogenation: Reaction with N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in a polar solvent like DMF or acetonitrile would be expected to selectively install a halogen at the C4 position. This halogen can then serve as a handle for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), dramatically increasing the synthetic utility of the scaffold.

-

Nitration: Careful nitration using standard conditions (e.g., HNO₃/H₂SO₄) could introduce a nitro group at C4. The nitro group can then be reduced to an amine, providing a vector for amide bond formation or other functionalizations.

Note to Researchers: When developing protocols for these reactions, careful optimization of conditions (temperature, solvent, stoichiometry) is crucial to ensure high selectivity for the C4 position and to avoid potential side reactions or degradation of the thiazole ring.

Conclusion

This compound is a potent and versatile building block for organic synthesis. Its dual reactivity allows for selective functionalization at either the C2-methyl group via deprotonation or the C4-position via electrophilic substitution. The protocols and rationale presented here provide a solid foundation for researchers in drug discovery and chemical synthesis to incorporate this valuable scaffold into their programs, facilitating the creation of novel and complex molecular architectures with significant therapeutic potential.

References

- 1. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]

- 3. nbinno.com [nbinno.com]

- 4. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. 2-methyl-5-methoxythiazole, 38205-64-0 [thegoodscentscompany.com]

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 5-Methoxy-2-methylthiazole

Introduction: The Strategic Importance of the 5-Methoxy-2-methylthiazole Scaffold

The thiazole ring is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous FDA-approved drugs, including the anti-cancer agent Dasatinib and the anti-inflammatory drug Meloxicam.[1][2] Its unique electronic properties, ability to engage in hydrogen bonding, and rigid structure make it an ideal building block for designing targeted, biologically active molecules.[2][3] The specific substitution pattern of this compound presents a molecule of significant interest. The electron-donating methoxy group at the C5 position and the methyl group at the C2 position modulate the electronic character of the ring, influencing its reactivity and interaction with biological targets.

Cross-coupling reactions are paramount for the functionalization of such heterocyclic systems, enabling the precise installation of aryl, vinyl, alkyl, and alkynyl groups. These reactions, predominantly catalyzed by palladium complexes, are indispensable tools for building molecular complexity and generating libraries of novel compounds for drug discovery and materials development.[4][5]

This guide provides an in-depth analysis and detailed protocols for the most effective palladium-catalyzed cross-coupling strategies involving the this compound core. We will move beyond simple procedural lists to explain the causality behind experimental choices, empowering researchers to not only replicate these methods but also to adapt and troubleshoot them for their specific synthetic challenges.

Foundational Principles: Reactivity of the Thiazole Ring

Understanding the inherent reactivity of the this compound ring is critical for successful cross-coupling. The thiazole nucleus is electron-rich, but the electronegativity of the nitrogen and sulfur atoms creates distinct sites of reactivity.

-

C-H Activation: The C-H bonds on the thiazole ring have different acidities. The proton at the C5 position is generally the most acidic and thus the most susceptible to deprotonation or concerted metalation-deprotonation events, making it a prime target for direct C-H functionalization.[6] However, in our subject molecule, the C5 position is occupied by a methoxy group. This leaves the C4 position as the primary site for C-H activation or for the installation of a leaving group (e.g., Br, I) for traditional cross-coupling.

-